molecular formula C11H19IO2 B13079623 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane

Cat. No.: B13079623
M. Wt: 310.17 g/mol
InChI Key: RTWWKCDKOUYUMA-UHFFFAOYSA-N
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Description

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery programs. With the CAS Number 1598815-63-4 and a molecular formula of C11H19IO2, it features a molecular weight of 310.17 . This compound belongs to the class of oxetane-containing molecules. The oxetane ring is a compact, polar motif that has gained considerable attention for its ability to improve the physicochemical properties of drug candidates . Incorporating an oxetane can positively influence key parameters such as aqueous solubility, metabolic stability, and lipophilicity, making it a valuable scaffold for designing novel therapeutic agents . The structure of this reagent combines the oxetane moiety with a cycloheptyl ring and a reactive iodomethyl group. The iodine atom serves as an excellent leaving group, enabling this compound to act as a versatile intermediate in synthetic organic chemistry. Researchers can utilize it in various coupling reactions and molecular construction processes to introduce a complex, functionalized oxetane-containing side chain into larger molecules. Its primary research value lies in its application as a key synthetic intermediate in the discovery and development of new bioactive molecules. Oxetanes are found in compounds targeting a range of human diseases, including cancer, viral infections, and autoimmune disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-[1-(iodomethyl)cycloheptyl]oxyoxetane

InChI

InChI=1S/C11H19IO2/c12-9-11(14-10-7-13-8-10)5-3-1-2-4-6-11/h10H,1-9H2

InChI Key

RTWWKCDKOUYUMA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CI)OC2COC2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 1 Iodomethyl Cycloheptyl Oxy Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The strained C-O bonds of the oxetane ring are the primary sites of reactivity, allowing for cleavage under nucleophilic, electrophilic, radical, and acid-catalyzed conditions to yield functionalized 1,3-diol derivatives. beilstein-journals.orgresearchgate.net

The direct reaction of oxetanes with nucleophiles is a key transformation. researchgate.net While strong nucleophiles can react directly, many ring-opening reactions require the activation of the oxetane oxygen with a Lewis or Brønsted acid to enhance the electrophilicity of the ring carbons. utexas.edu The reaction typically proceeds via an SN2 mechanism, involving the backside attack of the nucleophile on one of the methylene carbons (C2 or C4) of the oxetane ring. researchgate.net

For unsymmetrically substituted oxetanes, nucleophilic attack under neutral or basic conditions generally occurs at the less sterically hindered carbon atom adjacent to the oxygen. researchgate.net In the case of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane, the C2 and C4 positions of the oxetane ring are chemically equivalent in terms of substitution on the ring itself. Consequently, nucleophilic attack could potentially occur at either carbon. However, the large spirocyclic substituent at C3 creates a significant steric field that could influence the trajectory of the incoming nucleophile, possibly leading to modest facial selectivity.

Consistent with an SN2 mechanism, the nucleophilic attack is expected to proceed with a complete inversion of the stereochemical configuration at the carbon center being attacked. acs.orgresearchgate.net If a chiral precursor were used to synthesize an oxetane with stereocenters at C2 or C4, the ring-opening reaction would yield a product with the opposite configuration at that center.

The unique substituents on this molecule are predicted to exert profound control over its reactivity.

Ether Linkage: The ether oxygen attached to C3 has an inductive electron-withdrawing effect, which lowers the Lewis basicity of the oxetane oxygen. acs.orgnih.gov This deactivation makes the coordination of Lewis acids or protonation more difficult, potentially requiring stronger acids to activate the ring for nucleophilic attack. acs.orgnih.gov

Table 1: Predicted Outcomes of Nucleophilic Ring-Opening Reactions

Nucleophile (Nu-)Typical ConditionsPredicted Product Type
R-MgBr (Grignard)Lewis Acid (e.g., CuI), THFPrimary alcohol from attack at C2/C4
R-Li (Organolithium)Elevated temperature or Lewis AcidPrimary alcohol from attack at C2/C4
R2N-Li (Amide)THF, -78 °C to rtγ-Amino alcohol
RS- (Thiolate)Base (e.g., NaH), THF/DMFγ-Hydroxy sulfide
N3- (Azide)Lewis Acid (e.g., MgBr2), CH3CNγ-Azido alcohol

The reaction of the oxetane with strong electrophiles, particularly Lewis acids, can initiate ring-opening and subsequent rearrangements. acs.org The Lewis acid coordinates to the oxetane oxygen, weakening the C-O bonds and facilitating cleavage to form a carbocationic intermediate. beilstein-journals.org

For this compound, this activation could lead to a β-alkoxycarbenium ion intermediate. This highly reactive species could then be trapped by a nucleophile present in the reaction mixture. Alternatively, the carbocation could undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped. acs.org Given the complexity of the cycloheptyl system, a cascade of rearrangements could be envisioned under strongly acidic conditions.

While less common than ionic pathways, radical-mediated ring openings of oxetanes are known. acs.org The presence of a weak carbon-iodine bond makes this compound an excellent candidate for such reactions. Homolytic cleavage of the C-I bond can be initiated by heat, UV light, or radical initiators (e.g., AIBN) in the presence of a radical mediator like tributyltin hydride.

This would generate a primary alkyl radical on the methyl group. This radical could then undergo several potential transformations:

Intermolecular Trapping: The radical could be trapped by an external radical scavenger or participate in an intermolecular addition reaction.

Intramolecular Hydrogen Abstraction: The radical could abstract a hydrogen atom from the oxetane ring (likely from C2 or C4), leading to the formation of a new radical on the oxetane ring, which could subsequently trigger ring-opening.

Intramolecular Cyclization: The radical could add to one of the C-O bonds of the oxetane, though this would be a geometrically challenging process.

Acid-catalyzed ring-opening is one of the most common and synthetically useful reactions of oxetanes. beilstein-journals.orgresearchgate.net The reaction is initiated by the protonation of the oxetane oxygen by a Brønsted acid, which activates the ring for nucleophilic attack. nih.gov

The subsequent step can proceed through a mechanism with SN1 or SN2 character, depending on the substitution pattern and reaction conditions.

SN2 Pathway: The nucleophile attacks one of the electrophilic ring carbons (C2 or C4), leading to simultaneous C-O bond cleavage.

SN1 Pathway: The protonated C-O bond cleaves first to form a β-hydroxy carbocation, which is then rapidly trapped by the nucleophile.

For 3-substituted oxetanes, the regioselectivity of the nucleophilic attack is governed by electronic effects, with the attack favoring the carbon atom that can better stabilize a developing positive charge in the transition state. In this specific molecule, C2 and C4 are electronically very similar, so a mixture of regioisomers might be formed. A common side reaction under these conditions is cationic ring-opening polymerization. researchgate.net

Table 2: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening

CatalystNucleophilePredicted Major Site of AttackRationale
H2SO4H2OC2 / C4SN1/SN2 character, minimal electronic preference between C2 and C4.
HClCl-C2 / C4Formation of a γ-chloro alcohol.
CSAR-OHC2 / C4Formation of a γ-hydroxy ether.
Yb(OTf)3R-OHC2 / C4Lewis acid catalysis favoring electronically stabilized transition state.

Ring-Expansion Reactions

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening and ring-expansion reactions. nih.govacs.org While specific studies on this compound are not prevalent, the reactivity can be inferred from the general behavior of substituted oxetanes. acs.orgbeilstein-journals.org Lewis acids or transition metals can catalyze the rearrangement of the oxetane ring to form larger, more stable heterocyclic systems, such as substituted tetrahydrofurans. The reaction typically proceeds through the formation of a cationic intermediate upon coordination of the Lewis acid to the oxetane oxygen, followed by intramolecular rearrangement. The bulky cycloheptyl group may influence the regioselectivity of such rearrangements.

Transformations Involving the Iodomethyl Group

The primary alkyl iodide of the iodomethyl group is a versatile handle for a variety of chemical transformations, including nucleophilic substitutions, eliminations, reductive dehalogenations, and the formation of organometallic reagents. adichemistry.comwikipedia.org

The carbon-iodine bond in the iodomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Given that it is a primary alkyl halide, nucleophilic substitution is expected to proceed predominantly through an SN2 mechanism. wikipedia.org This involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. A wide range of nucleophiles, including amines, alkoxides, and cyanides, can displace the iodide ion.

While an SN1 mechanism is less likely for a primary iodide, the stability of a potential carbocation intermediate could be influenced by the adjacent cycloheptyl ring and the ether oxygen. However, direct SN1 reactions at this position are generally not favored.

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction, specifically an E2 elimination, to form an exocyclic alkene. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the abstraction of a proton from a carbon atom adjacent to the iodomethyl group (a β-hydrogen) and the concurrent departure of the iodide leaving group. The regioselectivity of this elimination (i.e., which β-hydrogen is removed) would be influenced by the steric environment around the cycloheptyl ring.

The iodomethyl group can be reduced to a methyl group through reductive dehalogenation. researchgate.netorganic-chemistry.org This transformation can be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride), catalytic hydrogenation, or radical-based reductions. researchgate.netrsc.org For instance, treatment with a hydride source would involve the nucleophilic displacement of the iodide. Radical mechanisms can be initiated by radical initiators or photoredox catalysis, leading to the formation of an alkyl radical intermediate that subsequently abstracts a hydrogen atom. organic-chemistry.org

The iodomethyl group is an excellent precursor for the formation of organometallic reagents.

Grignard Reagents: Reaction with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) would yield the corresponding Grignard reagent, [1-(oxetane-3-yloxy)cycloheptyl]methylmagnesium iodide. adichemistry.comalfredstate.eduyoutube.comursinus.eduyoutube.com These reagents are potent nucleophiles and strong bases, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. adichemistry.comyoutube.com

Organolithium Reagents: Similarly, treatment with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange or with lithium metal can generate the corresponding organolithium species. wikipedia.orgsaylor.orgorganicchemistrydata.orgchemohollic.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

Cross-Coupling Precursors: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netnih.gov These reactions typically involve the oxidative addition of the alkyl iodide to a low-valent transition metal catalyst (e.g., palladium or nickel complexes), followed by transmetalation with an organometallic coupling partner and reductive elimination to form the new carbon-carbon bond.

Interplay of Oxetane and Iodomethyl Reactivity

The presence of both the oxetane ring and the iodomethyl group on the same molecule can lead to interesting reactivity patterns. The oxetane's ether oxygen can act as a neighboring group, potentially influencing the rate and mechanism of reactions at the iodomethyl center. For instance, intramolecular participation of the oxetane oxygen could stabilize a developing positive charge in an SN1-like process, although this is less likely for a primary system.

Conversely, the reactivity of the iodomethyl group can be harnessed to trigger transformations involving the oxetane ring. For example, conversion of the iodomethyl group to a Grignard or organolithium reagent could be followed by an intramolecular attack on the oxetane ring, leading to a ring-opening or rearrangement product. The stability of the oxetane ring under various reaction conditions is a critical consideration. While generally stable to many reagents, strong acids or bases used in transformations of the iodomethyl group could potentially induce ring-opening of the oxetane. nih.govresearchgate.net For instance, the highly basic nature of Grignard or organolithium reagents requires careful control of reaction conditions to avoid unwanted side reactions involving the oxetane.

Cascade Reactions

The proximity of the oxetane's oxygen atom to the iodomethyl group creates a high potential for intramolecular cascade reactions initiated by neighboring group participation. chem-station.comwikipedia.org In such a scenario, the oxygen atom of the oxetane could act as an internal nucleophile, displacing the iodide—an excellent leaving group. organic-chemistry.orgacsgcipr.org

Chemoselectivity Challenges

A significant challenge in the chemistry of this molecule is controlling the chemoselectivity of nucleophilic attack. A given nucleophile could react via one of two primary pathways:

SN2 Substitution: A direct intermolecular attack on the iodomethyl carbon, displacing the iodide to form a new carbon-nucleophile bond. This is a classic SN2 reaction. organic-chemistry.org

Oxetane Ring-Opening: Nucleophilic attack on one of the α-carbons of the oxetane ring, leading to cleavage of a C-O bond. acs.orgresearchgate.net This reaction is driven by the release of the oxetane's inherent ring strain (approximately 106 kJ/mol) and is often promoted by Lewis or Brønsted acids. researchgate.net

The outcome of the reaction would depend on several factors, including the nature of the nucleophile (hard vs. soft), the solvent, and the presence of acid catalysts. For instance, soft, polarizable nucleophiles (like thiols or iodide ions) would be expected to preferentially attack the soft electrophilic carbon of the C-I bond. In contrast, hard nucleophiles (like alkoxides or amines) might favor attack at the harder electrophilic carbons of the oxetane ring, particularly if the ring is activated by an acid.

The following interactive table illustrates a hypothetical analysis of these competing pathways under different conditions.

ConditionNucleophileExpected Major PathwayPredicted Product Type
Neutral, Aprotic SolventThiophenolate (soft)SN2 SubstitutionThioether
Neutral, Protic SolventSodium Azide (borderline)Competition between SN2 and Ring-OpeningMixture of Azide and Amino Alcohol
Lewis Acid (e.g., BF3·OEt2)Methanol (hard)Acid-Catalyzed Ring-OpeningHydroxy Ether
Strongly Basic (e.g., NaH)(Self) IntramolecularIntramolecular SN2 (Neighboring Group Participation)Spiro-Oxonium Intermediate

Mechanistic Investigations

To experimentally validate the hypothetical pathways described above, a series of mechanistic investigations would be necessary.

Kinetic Studies of Key Transformations

Kinetic studies would be essential to differentiate between the competing reaction mechanisms. nih.govnih.gov By systematically varying the concentrations of the substrate and the nucleophile and monitoring the reaction rate, the order of the reaction could be determined.

For example, a reaction rate that is first-order in both the substrate and the external nucleophile would be consistent with a direct intermolecular SN2 or ring-opening mechanism. Conversely, a rate law that is only first-order in the substrate might suggest that the rate-determining step is a unimolecular process, such as the intramolecular formation of the spiro-oxonium ion intermediate, which is characteristic of neighboring group participation. chem-station.comdalalinstitute.com Comparing the reaction rate of the target molecule to a similar compound lacking the oxetane ring could quantify the rate enhancement (anchimeric assistance) provided by the neighboring group. wikipedia.org

Isotope Labeling Experiments

Isotope labeling is a powerful tool for tracing the fate of specific atoms during a chemical transformation, providing definitive evidence for proposed mechanisms. researchgate.netwikipedia.org Several experiments could be envisioned for this system:

Carbon-13 Labeling: Synthesizing the molecule with a 13C label at the iodomethyl carbon. If a cascade reaction proceeds through the spiro-oxonium intermediate, the 13C label would become part of the newly formed ring system in the product. Its final position, determined by NMR spectroscopy or mass spectrometry, would confirm the pathway of bond formation and cleavage.

Oxygen-18 Labeling: Incorporating an 18O label into the oxetane ring. In an acid-catalyzed ring-opening reaction with an unlabeled nucleophile (e.g., water), the position of the 18O in the final diol product would reveal which C-O bond was cleaved.

Analysis of Reaction Intermediates and Transition States

The proposed spiro-oxonium ion is a key branch point in the potential reaction pathways. While likely too reactive to be isolated, its existence could be investigated through several methods. Low-temperature NMR spectroscopy could potentially allow for its direct observation if it has a sufficient lifetime at cryogenic temperatures. nih.govox.ac.ukpatonlab.com

Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), would be invaluable for modeling the structures and energies of the potential intermediates and transition states. researchgate.net These calculations could provide the activation energy barriers for the competing pathways: intermolecular SN2 substitution, direct oxetane ring-opening, and the intramolecular cyclization/ring-opening cascade. By comparing the calculated energy barriers, a theoretical prediction of the most favorable reaction pathway could be made, guiding future experimental work.

Synthetic Utility As a Chemical Intermediate

Precursor for Complex Organic Scaffolds

There is no available scientific literature that describes the use of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane as a precursor for complex organic scaffolds. The potential for this application is inferred from the known reactivity of similar compounds, but no concrete examples or research findings for this specific molecule have been documented.

No studies have been found that report on the ring-opening reactions of this compound to introduce new functional groups. In principle, the strained oxetane (B1205548) ring is susceptible to nucleophilic attack, which would lead to a 1,3-disubstituted cycloheptane (B1346806) derivative. However, the specific conditions and outcomes for such reactions with this particular substrate have not been investigated or reported.

There are no documented instances of this compound being used as a building block for the synthesis of polycyclic systems. The presence of two reactive sites—the iodomethyl group for nucleophilic substitution and the oxetane ring for ring-opening—theoretically allows for annulation strategies to construct fused or bridged ring systems. Nevertheless, no research has been published to demonstrate this potential.

Role in Convergent and Divergent Synthesis Strategies

There is no information available regarding the application of this compound in either convergent or divergent synthesis strategies. While its structure could lend itself to such synthetic plans, no published research has utilized this compound in that capacity.

Computational and Theoretical Studies

Electronic Structure Analysis

Ab initio molecular orbital calculations on the parent oxetane (B1205548) ring reveal key aspects of its electronic structure that are foundational to understanding the behavior of its derivatives. The four-membered ring is characterized by significant angle strain, which influences the hybridization of the constituent atoms. The carbon-oxygen bond lengths in unsubstituted oxetane are approximately 1.46 Å, and the carbon-carbon bond lengths are around 1.53 Å. The bond angles are notably compressed from the ideal tetrahedral angle of 109.5°, with the C-O-C angle being about 90.2°, the C-C-O angle around 92.0°, and the C-C-C angle approximately 84.8°. This strained configuration leads to an increase in the p-character of the endocyclic hybrid orbitals, which in turn affects the electron distribution and reactivity of the molecule.

Conformational Analysis of the Oxetane and Cycloheptane (B1346806) Rings

The conformational landscape of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is complex, arising from the flexibility of both the oxetane and cycloheptane rings.

Oxetane Ring: While early considerations suggested a planar structure for oxetane, more advanced studies have shown that the ring adopts a slightly puckered conformation to alleviate torsional strain. The introduction of a substituent at the 3-position, as in the title compound, is known to increase the degree of puckering due to steric and electronic interactions. This puckering results in two non-equivalent axial and equatorial positions for substituents on the ring.

Cycloheptane Ring: Cycloheptane is a highly flexible cycloalkane with a low barrier to interconversion between its various conformations. The most stable conformations are the twist-chair and twist-boat forms, which minimize both angle and torsional strain. biomedres.usscispace.com The energy difference between these conformations is small, leading to a dynamic equilibrium. In the context of this compound, the bulky oxetanyloxy and iodomethyl substituents on the same carbon atom of the cycloheptane ring will significantly influence the conformational preference, likely favoring a conformation that minimizes steric hindrance between these groups and the rest of the ring. fiveable.me

Table 1: Comparison of Conformational Properties of Cycloalkanes
CycloalkaneRing SizeMost Stable ConformationApproximate Strain Energy (kcal/mol)
Cyclopropane3Planar27.5
Cyclobutane4Puckered26.3
Cyclopentane5Envelope/Twist6.5
Cyclohexane6Chair0
Cycloheptane7Twist-Chair6.3

Strain Energy Calculations of the Oxetane Ring

The oxetane ring possesses a significant amount of strain energy, estimated to be around 25.5 kcal/mol (106.7 kJ/mol). This is comparable to the strain energy of an oxirane (epoxide) ring (approximately 27 kcal/mol) and substantially higher than that of a tetrahydrofuran (THF) ring (about 5.6 kcal/mol). This high strain energy is a direct consequence of the deviation of its bond angles from the ideal tetrahedral angle.

The strain energy of the oxetane ring is a key determinant of its reactivity. The relief of this strain provides a thermodynamic driving force for ring-opening reactions. Theoretical studies have indicated that while the strain energy of oxetane is high, the activation energy for its ring-opening is generally higher than that for oxirane, making it kinetically more stable under certain conditions. researchgate.net The substitution pattern on the oxetane ring can also influence its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability towards ring-opening due to steric hindrance that blocks the trajectory of incoming nucleophiles. chemrxiv.org

Table 2: Strain Energies of Common Cyclic Ethers
Cyclic EtherRing SizeStrain Energy (kcal/mol)
Oxirane3~27
Oxetane4~25.5
Tetrahydrofuran5~5.6
Tetrahydropyran6~1.5

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways for molecules containing an oxetane ring often focuses on ring-opening reactions, which are facilitated by the inherent ring strain. For this compound, several reaction pathways can be envisioned, primarily involving the cleavage of the ether bonds.

One likely pathway is the acid-catalyzed ring-opening of the oxetane. In the presence of a strong acid, the oxygen atom of the oxetane can be protonated, making it a better leaving group. A subsequent nucleophilic attack, for instance by the iodide ion present in the reaction medium or formed from the iodomethyl group, would lead to the opening of the four-membered ring. masterorganicchemistry.commasterorganicchemistry.com The transition state for this SN2-type reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of a C-O bond of the oxetane.

Alternatively, cleavage of the ether linkage between the cycloheptyl group and the oxetane ring could occur. This would also likely proceed via an acid-catalyzed mechanism. Furthermore, the iodomethyl group itself is a potential site for nucleophilic substitution, where the iodide is displaced by another nucleophile. Theoretical calculations can be employed to determine the activation energies for these competing pathways and thus predict the most likely reaction outcome under specific conditions. Density Functional Theory (DFT) calculations are a common tool for modeling such reaction mechanisms and analyzing the geometries and energies of the transition states. researchgate.net

Regioselectivity and Stereoselectivity Prediction

Regioselectivity: The ring-opening of unsymmetrically substituted oxetanes can proceed with varying degrees of regioselectivity. In the case of this compound, nucleophilic attack on the protonated oxetane can occur at either C2 or C4. The outcome is generally governed by a balance of steric and electronic factors.

Steric Control: Under neutral or basic conditions with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon atom.

Electronic Control: Under acidic conditions, the reaction may proceed through a more SN1-like transition state, where positive charge builds up on the more substituted carbon atom. However, for primary and secondary carbons as in the oxetane ring, an SN2 mechanism is more likely. libretexts.org The ether substituent at C3 will electronically influence the adjacent carbons, and computational models can predict the preferred site of attack by calculating the partial charges on the ring carbons and the energies of the respective transition states.

Stereoselectivity: The stereochemical outcome of reactions involving this compound will be influenced by the existing stereocenters and the conformational biases of the rings. Ring-opening of the oxetane via an SN2 mechanism is expected to proceed with inversion of configuration at the site of attack. Reactions at the cycloheptyl ring will be influenced by the preferred twist-chair or twist-boat conformation, which can dictate the facial selectivity of attack. Computational tools can be used to predict the stereochemical outcome of such reactions by modeling the different diastereomeric transition states and identifying the lowest energy pathway. nih.govresearchgate.net

Interactions of the Iodomethyl Group with the Oxetane Ring

The iodomethyl group can engage in several types of intramolecular interactions with the oxetane ring. These non-covalent interactions can influence the conformational preferences and reactivity of the molecule.

One significant interaction is the potential for a halogen bond . The iodine atom, being a large and polarizable halogen, can act as a Lewis acid and interact with the lone pairs of the ether oxygen on the oxetane ring, which acts as a Lewis base. nih.gov This interaction, if geometrically favorable, could stabilize certain conformations and potentially influence the electronic properties of the oxetane ring, making the oxygen less basic.

Emerging Research Directions

Green Chemistry Approaches to Synthesis

Traditional syntheses of complex molecules like 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane often involve multiple steps with hazardous reagents and solvents. Green chemistry principles are increasingly being applied to mitigate the environmental impact of chemical synthesis. Future research in this area will likely focus on several key aspects. One promising avenue is the development of catalytic methods that avoid the use of stoichiometric reagents. For instance, catalytic C-H functionalization could offer a more atom-economical approach to constructing the cycloheptyl-oxetane linkage. beilstein-journals.orgnih.gov Additionally, the use of safer and more environmentally benign solvents, such as water or bio-derived solvents, will be a priority. The development of one-pot or tandem reactions that minimize intermediate purification steps would also contribute to a greener synthetic route.

Another area of focus will be the use of renewable starting materials. While the direct synthesis from biomass may be challenging, biocatalytic approaches could be employed for key steps, such as the stereoselective formation of precursors to the oxetane (B1205548) or cycloheptane (B1346806) rings.

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Catalytic C-H activation to form the C-O bond, minimizing waste.
Safer Solvents Use of water, supercritical CO2, or bio-based solvents to replace hazardous organic solvents.
Energy Efficiency Microwave-assisted or photochemically-driven reactions to reduce reaction times and energy consumption.
Renewable Feedstocks Biocatalytic synthesis of chiral precursors for the cycloheptyl or oxetane moieties.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govmdpi.com The synthesis of this compound and its analogues is well-suited for flow chemistry applications. For example, the generation of reactive intermediates, such as organolithium species for the functionalization of the oxetane ring, can be performed more safely and with greater control in a continuous flow reactor. nih.gov This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

Automated synthesis platforms, which integrate flow chemistry with robotic handling and real-time analysis, could be employed for the rapid generation of a library of analogues based on the this compound scaffold. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Flow Chemistry AdvantageApplication in Synthesis and Analogue Generation
Enhanced Safety Controlled generation and immediate use of hazardous reagents and unstable intermediates. nih.gov
Improved Scalability Facile scaling of reactions from milligrams to kilograms by running the flow reactor for longer periods.
Precise Control Fine-tuning of reaction conditions (temperature, pressure, stoichiometry) to optimize yield and minimize byproducts.
Automation Integration with automated systems for rapid library synthesis and reaction optimization.

Exploration of Novel Reactivity Modes

The strained four-membered ring of the oxetane moiety in this compound is a key driver of its reactivity. beilstein-journals.orgacs.org While ring-opening reactions are a well-established reactivity mode for oxetanes, future research will likely explore more nuanced and selective transformations. Lewis acid or transition metal catalysis could be employed to activate the oxetane ring towards a wider range of nucleophiles, leading to the formation of more complex molecular architectures. researchgate.net

The iodomethyl group provides a handle for a variety of transformations, including nucleophilic substitution, cross-coupling reactions, and radical chemistry. The interplay between the reactivity of the oxetane ring and the iodomethyl group could lead to novel intramolecular reactions, such as ring-expansion or rearrangement cascades, to generate unique polycyclic systems. The development of photochemical methods could also unlock new reactivity pathways for this compound.

Reactivity ModePotential Transformation
Ring-Opening Catalytic asymmetric ring-opening with various nucleophiles to generate chiral building blocks. beilstein-journals.org
Cross-Coupling Palladium- or copper-catalyzed coupling of the iodomethyl group with boronic acids, amines, or alkynes.
Radical Chemistry Generation of a radical at the methylene-iodine bond for subsequent addition or cyclization reactions.
Intramolecular Reactions Tandem reactions involving both the oxetane ring and the iodomethyl group to form complex scaffolds.

Design and Synthesis of Analogues with Tuned Reactivity Profiles

The this compound scaffold can be systematically modified to tune its reactivity and physicochemical properties. The oxetane ring is known to be a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility in drug candidates. researchgate.netnih.gov

Analogues could be designed by modifying the cycloheptyl ring, for example, by introducing substituents or replacing it with other cyclic or acyclic moieties. The nature of the leaving group could also be altered, replacing the iodine with other halogens or a sulfonate ester to modulate the reactivity of the side chain. Furthermore, the oxetane ring itself could be substituted at other positions to influence its electronic properties and steric environment. The synthesis of these analogues would provide a platform to study how structural modifications impact reactivity and to develop compounds with optimized properties for specific applications in materials science or medicinal chemistry. nih.govrsc.org

Analogue Design StrategyDesired Outcome
Modification of the Cycloheptyl Ring Altering lipophilicity and conformational preferences.
Variation of the Leaving Group Tuning the electrophilicity of the side chain for controlled reactions.
Substitution on the Oxetane Ring Modulating the stability and reactivity of the oxetane moiety. researchgate.net
Introduction of Chiral Centers Accessing enantiomerically pure compounds for stereoselective interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane, and how can yield be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, iodomethylcycloheptane derivatives may react with oxetane precursors under controlled conditions (e.g., using polar aprotic solvents like DMF at 60–80°C). Yield optimization requires systematic parameter variation (e.g., temperature, solvent polarity, and stoichiometry of reactants). Monitoring reaction progress via TLC or NMR is critical. Catalytic methods, such as phase-transfer catalysts, may enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cycloheptyl and oxetane ring protons, with iodomethyl groups showing characteristic downfield shifts (~2.5–3.5 ppm).
  • IR : Stretching frequencies for C-I (~500 cm⁻¹) and ether C-O (~1100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to iodine .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if aerosolized .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.
  • Decomposition Risks : Thermal degradation may release iodine vapors; ensure fume hood use during heating steps .

Advanced Research Questions

Q. How do steric effects from the cycloheptyl group influence the compound’s reactivity in polymerization or copolymerization?

  • Methodological Answer : The bulky cycloheptyl group reduces ring strain in oxetane, potentially lowering copolymerization reactivity with monomers like epoxides. To assess this:

  • Conduct kinetic studies using differential scanning calorimetry (DSC) or in-situ FTIR.
  • Compare reactivity ratios (e.g., Fineman-Ross method) with less hindered oxetanes (e.g., 3,3-dimethyloxetane) .
  • Computational modeling (DFT) can predict steric hindrance effects on transition states.

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Controlled Experiments : Perform stability assays in buffered solutions (pH 1–14) at 25°C and 60°C. Monitor degradation via HPLC or GC-MS.
  • Mechanistic Analysis : Identify decomposition products (e.g., cycloheptanol or iodomethane) to infer hydrolysis pathways.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-bromooxetane) to isolate electronic vs. steric factors .

Q. What strategies improve the compound’s thermal stability for material science applications?

  • Methodological Answer :

  • Additive Screening : Incorporate stabilizers (e.g., radical scavengers like BHT) to inhibit oxidative degradation.
  • Copolymer Design : Blend with thermally resistant monomers (e.g., fluorinated oxetanes) to enhance glass transition temperatures (Tg).
  • Thermogravimetric Analysis (TGA) : Quantify weight loss profiles under nitrogen/air to identify degradation thresholds .

Q. How can trace impurities from synthesis (e.g., residual iodine) be quantified and mitigated?

  • Methodological Answer :

  • Analytical Methods : Use ICP-MS for iodine quantification or X-ray crystallography to detect crystalline impurities.
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in nonpolar solvents.
  • Quality Control : Establish acceptance criteria (e.g., ≤0.1% iodine via titration) for batch consistency .

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